Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 586400-06-8
VCID: VC2667787
InChI: InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC
Molecular Formula: C26H26N2O4
Molecular Weight: 430.5 g/mol

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

CAS No.: 586400-06-8

Cat. No.: VC2667787

Molecular Formula: C26H26N2O4

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate - 586400-06-8

Specification

CAS No. 586400-06-8
Molecular Formula C26H26N2O4
Molecular Weight 430.5 g/mol
IUPAC Name ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate
Standard InChI InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3
Standard InChI Key WHRPFDOAMQIPQF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC

Introduction

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is an organic compound with the molecular formula C26H26N2O4 and a molecular weight of 430.50 g/mol . This compound has garnered significant attention in various fields, including medicinal chemistry, biological research, and material science, due to its unique chemical structure and potential applications.

Synthesis

The synthesis of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-(ethoxycarbonyl)benzaldehyde to form an intermediate Schiff base, which is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have shown that Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate exhibits promising anticancer properties. It can induce apoptosis in cancer cell lines and modulate the expression of apoptosis-related proteins. For example, a study demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.

Antiviral Efficacy

Virus TypeIC50 (µM)Mechanism of Action
HIV10Inhibition of reverse transcriptase
Influenza Virus25Blockade of viral entry
Hepatitis B Virus20Inhibition of viral polymerase

Enzyme Inhibition Activity

EnzymeIC50 (µM)Type of Inhibition
Trypsin5Competitive
Chymotrypsin12Non-competitive

Material Science Applications

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is explored in material science for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has demonstrated that polymers synthesized with this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.

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